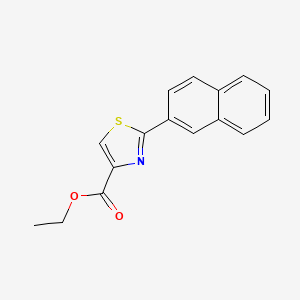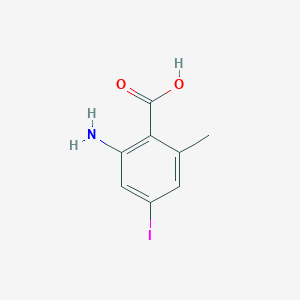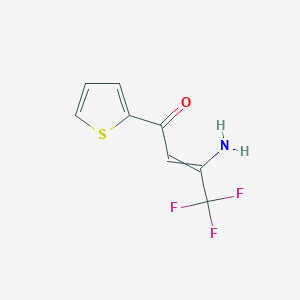
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one is a fluorinated organic compound that features a trifluoromethyl group and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde and trifluoroacetone.
Condensation Reaction: The key step involves a condensation reaction between 2-thiophenecarboxaldehyde and trifluoroacetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thienyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl group but has a phenyl group instead of a thienyl group.
3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one: Similar structure with a phenyl group replacing the thienyl group.
Uniqueness
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one is unique due to the presence of both the trifluoromethyl group and the thienyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C8H6F3NOS |
|---|---|
Molekulargewicht |
221.20 g/mol |
IUPAC-Name |
3-amino-4,4,4-trifluoro-1-thiophen-2-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-4H,12H2 |
InChI-Schlüssel |
QJDAORZUJBDJJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C=C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
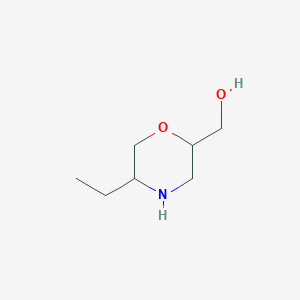
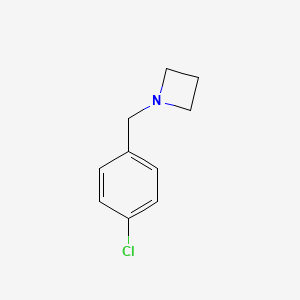
![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)

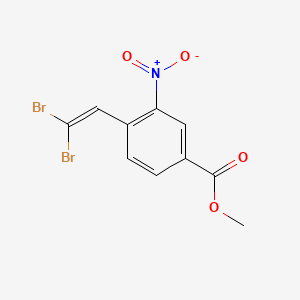

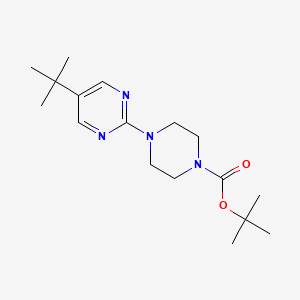

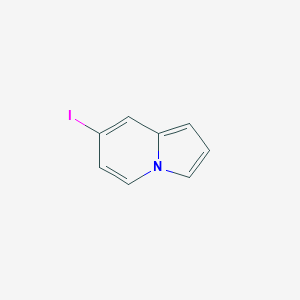
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)
